7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Description
Molecular Formula: C₁₃H₈ClN₃O₄S
Molecular Weight: 337.73 g/mol
CAS Number: 1346447-16-2
Structural Features:
- A pyrrolo[2,3-d]pyrimidine core with a benzenesulfonyl group at position 6.
- Two chlorine atoms at positions 2 and 4.
- A carboxylic acid substituent at position 6.
This compound is a key intermediate in medicinal chemistry, particularly in kinase inhibitor development. Its benzenesulfonyl group enhances binding affinity to hydrophobic enzyme pockets, while the carboxylic acid improves solubility and enables further functionalization .
Properties
IUPAC Name |
7-(benzenesulfonyl)-2,4-dichloropyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O4S/c14-10-8-6-9(12(19)20)18(11(8)17-13(15)16-10)23(21,22)7-4-2-1-3-5-7/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOSQSZSTXEOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(N=C3Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Unfortunately, the available search results offer limited information regarding specific applications of the compound "7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid." However, based on the search results, we can infer some potential applications and related information.
Basic Information
- IUPAC Name: 2,4-dichloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid .
- Formula: C13H7Cl2N3O4S .
- Molecular Weight: 372.19 , 372.18 .
- Purity: Typically available at 97% .
- CAS Number: 1638768-44-1 .
- Related CAS Number: 1131992-22-7 refers to 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine .
Potential Applications
Given the limited data, the applications must be inferred from the general properties of similar compounds and the context in which this compound is mentioned:
- Building Block for Protein Degraders: Both "7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid" and the related compound "7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine" are listed as protein degrader building blocks, suggesting their use in synthesizing molecules that induce protein degradation.
- Intermediate in Synthesis: The presence of dichloro and carboxylic acid groups on the pyrimidine core suggests its potential use as a versatile intermediate in synthesizing more complex molecules .
- Research in Kinase Inhibitors: Pyrimidines and pyrrolo[2,3-d]pyrimidines are known to be used in the development of kinase inhibitors . The compound might be a building block or intermediate in creating such inhibitors, though this is speculative based on the provided search results.
- Pharmaceutical and Agrochemical Applications: A patent search result indicates that 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine is an important chemical intermediate widely used in medicine and pesticide fields . "7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid" may have similar applications, particularly in synthesizing antineoplastic drugs .
Safety and Handling
- For Professional Use Only: This chemical is intended for professional manufacturing, research laboratories, and industrial or commercial use only. It is not for medical or consumer use .
- Restricted Shipping: It cannot be shipped to doctor's offices, pharmacies, medical facilities, veterinarians, or residences .
- Non-Returnable: Most chemicals are non-returnable .
- Storage: Refrigerate .
Related Compounds
Mechanism of Action
The mechanism of action of 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid
Molecular Formula : C₇H₃Cl₂N₃O₂
Molecular Weight : 232.02 g/mol
CAS Number : 1638760-72-1
Key Differences :
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Molecular Formula : C₂₁H₂₆N₅O₃S
Molecular Weight : 428.18 g/mol
Key Differences :
Ethyl 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Molecular Formula : C₁₅H₁₃ClN₃O₄S
Molecular Weight : 365.80 g/mol
CAS Number : 1987286-78-1
Key Differences :
4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Molecular Formula : C₁₃H₁₀ClN₃
Molecular Weight : 251.69 g/mol
CAS Number : 872706-14-4
Key Differences :
Comparative Data Table
Biological Activity
7-(Benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS: 1638768-44-1) is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of protein kinases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and its implications in therapeutic applications.
Chemical Structure and Properties
The chemical structure of 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can be represented by the following formula:
- Molecular Formula : C13H7Cl2N3O4S
- Molecular Weight : 372.19 g/mol
- IUPAC Name : 2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
The compound exhibits a sulfonamide group which is known to enhance biological activity through various mechanisms.
Research indicates that compounds in the pyrrolo[2,3-d]pyrimidine class act primarily as inhibitors of specific protein kinases. Notably, they have shown activity against Janus Kinase 3 (JAK3), which is implicated in several immunological disorders and cancers. The inhibition of JAK3 can lead to reduced signaling pathways that contribute to tumor growth and immune responses.
Anticancer Activity
A study focused on the synthesis and evaluation of various pyrrolo[2,3-d]pyrimidine derivatives found that many exhibited moderate to excellent activity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound demonstrated IC50 values of approximately 0.66 μM for A549, 0.38 μM for HeLa, and 0.44 μM for MCF-7 cells, indicating potent anticancer properties compared to established treatments like Cabozantinib .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that the presence of electron-withdrawing groups (EWGs) on the phenyl rings significantly enhanced biological activity. For instance, compounds with double EWGs showed improved efficacy against cancer cell lines .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid selectively inhibited cancer cell proliferation while showing low toxicity towards normal human liver cells (LO2) .
- Kinase Inhibition : Further investigations into the compound's ability to inhibit c-Met kinase revealed a concentration-dependent response with significant selectivity over other kinases, underscoring its potential as a targeted therapy in oncology .
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | 0.66 | A549 (Lung) | JAK3 Inhibition |
| 0.38 | HeLa (Cervical) | JAK3 Inhibition | |
| 0.44 | MCF-7 (Breast) | JAK3 Inhibition | |
| Cabozantinib | Varies | Various | Multi-targeted kinase inhibitor |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, and how can reaction progress be monitored?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving pyrrolo[2,3-d]pyrimidine precursors and benzenesulfonyl chloride. Key steps include coupling reactions under anhydrous conditions (e.g., using K₂CO₃ in ethanol) and monitoring intermediates via TLC (e.g., CHCl₃/CH₃OH 10:1) to confirm intermediate formation . Post-synthesis purification via recrystallization or column chromatography is advised.
Q. Which spectroscopic techniques are critical for structural characterization, and how can data discrepancies (e.g., NMR vs. HRMS) be resolved?
- Methodological Answer : Use / NMR to confirm substituent positions and HRMS for molecular weight validation. For example, NMR in DMSO-d₆ (δ 2.27–10.88 ppm) resolves aromatic protons and NH groups . If discrepancies arise (e.g., unexpected peaks in NMR), cross-validate with alternative solvents (e.g., CDCl₃) or repeat HRMS under high-resolution conditions to rule out isotopic interference .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict activation energies and solvent effects. For instance, ICReDD’s reaction path search methods can identify optimal conditions (e.g., solvent polarity, temperature) by analyzing transition states and intermediates. Prioritize parameters like Gibbs free energy (ΔG) and solvent dielectric constants to reduce trial-and-error experimentation .
Q. What strategies mitigate low yields in nucleophilic aromatic substitution reactions involving the dichloro-pyrimidine core?
- Methodological Answer : Low yields often stem from steric hindrance or poor leaving-group activation. Optimize by:
- Using polar aprotic solvents (e.g., DMSO) to stabilize transition states.
- Introducing electron-withdrawing groups (e.g., nitro) to enhance electrophilicity at the substitution site.
- Testing Pd-catalyzed Suzuki coupling for regioselective functionalization .
Q. How should researchers address contradictory data between spectroscopic and crystallographic analyses?
- Methodological Answer : Contradictions (e.g., NMR suggesting a different conformation than X-ray crystallography) may arise from dynamic equilibria in solution. Conduct variable-temperature NMR to probe conformational flexibility. For solid-state discrepancies, re-examine crystal packing effects or consider alternative polymorphs .
Data Analysis and Experimental Design
Q. What experimental controls are essential when studying the compound’s reactivity in catalytic systems?
- Methodological Answer : Include:
- Blank reactions (no catalyst) to assess non-catalytic pathways.
- Internal standards (e.g., deuterated analogs) for quantitative NMR analysis.
- Kinetic studies under inert atmospheres to exclude oxidative side reactions .
Q. How can researchers validate the purity of intermediates in multistep syntheses?
- Methodological Answer : Use orthogonal techniques:
- HPLC with UV detection (λ = 254 nm) for quantitative purity assessment.
- Combustion analysis (C, H, N) to verify elemental composition (e.g., C₂₀H₁₈ClN₅•0.23H₂O) .
- Melting point consistency (±2°C) to confirm crystalline homogeneity .
Advanced Methodological Challenges
Q. How to design a scalable synthesis protocol while maintaining regioselectivity?
- Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer. Use microreactors to control residence time and minimize side reactions (e.g., over-chlorination). Computational fluid dynamics (CFD) simulations can predict scaling bottlenecks .
Q. What approaches resolve ambiguities in the compound’s tautomeric forms during biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
